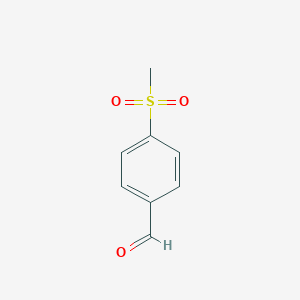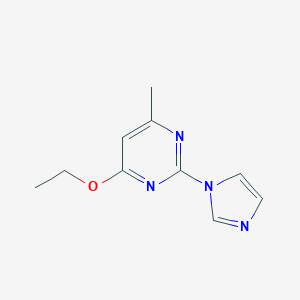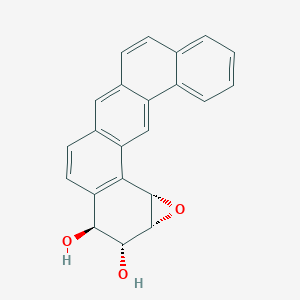
DB(aj)A-DE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DB(aj)A-DE is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dibenz[a,j]acridine (DB(aj)A), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in cigarette smoke and other environmental pollutants. DB(aj)A-DE has been synthesized to investigate its potential as a tool for studying the effects of DB(aj)A on biological systems.
作用機序
The mechanism of action of DB(aj)A-DE is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and cause damage. DB(aj)A-DE may also interfere with cellular signaling pathways and induce oxidative stress, leading to cellular damage and apoptosis.
生化学的および生理学的効果
DB(aj)A-DE has been shown to induce DNA damage and inhibit DNA repair mechanisms in vitro. In addition, this compound has been shown to induce oxidative stress and apoptosis in various cell lines. DB(aj)A-DE may also have effects on cellular signaling pathways and gene expression, although further research is needed to fully understand these effects.
実験室実験の利点と制限
One advantage of using DB(aj)A-DE in lab experiments is that it can be used to study the effects of DB(aj)A without the need for exposure to environmental pollutants or cigarette smoke. This allows for more controlled experiments and reduces the risk of confounding factors. However, one limitation of using DB(aj)A-DE is that it may not fully replicate the effects of DB(aj)A in vivo, as the metabolism and distribution of the compound may differ in living organisms.
将来の方向性
There are several potential future directions for research on DB(aj)A-DE, including:
1. Investigation of the effects of DB(aj)A-DE on different cell types and tissues to identify potential targets for cancer prevention and treatment.
2. Development of new synthesis methods for DB(aj)A-DE to improve yields and purity.
3. Investigation of the pharmacokinetics and metabolism of DB(aj)A-DE in vivo to better understand its potential as a research tool.
4. Development of new derivatives of DB(aj)A-DE with improved properties for specific research applications.
5. Investigation of the effects of DB(aj)A-DE on epigenetic modifications and gene expression to identify potential mechanisms of action.
Conclusion:
DB(aj)A-DE is a synthetic compound that has potential as a research tool for investigating the effects of DB(aj)A on biological systems. This compound can be used to study the mechanism of action of DB(aj)A, the biochemical and physiological effects of this compound, and potential targets for cancer prevention and treatment. Further research is needed to fully understand the effects of DB(aj)A-DE and to identify new directions for research on this compound.
合成法
DB(aj)A-DE is synthesized through a multi-step process that involves the conversion of DB(aj)A into a reactive intermediate, which is then reacted with a nucleophile to form the final product. The synthesis of DB(aj)A-DE is a challenging process that requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
DB(aj)A-DE has several potential research applications, including the study of the mechanism of action of DB(aj)A and the investigation of the biochemical and physiological effects of this compound on biological systems. DB(aj)A is a known carcinogen and mutagen, and its effects on DNA damage and repair have been extensively studied. DB(aj)A-DE can be used to investigate the specific mechanisms by which DB(aj)A causes DNA damage and to identify potential targets for cancer prevention and treatment.
特性
CAS番号 |
119181-08-7 |
|---|---|
製品名 |
DB(aj)A-DE |
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
InChIキー |
ICNAMIKDCKTULS-LNRXMEIDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
その他のCAS番号 |
121209-33-4 |
同義語 |
anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide DB(a,j)A-diol-epoxide DB(aj)A-DE dibenz(a,j)anthracene-3,4-diol-1,2-epoxide dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



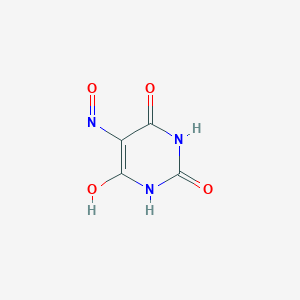



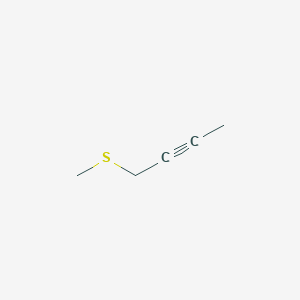
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)



